molecular formula C18H16ClF2NO3S B2506140 (2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034336-60-0

(2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2506140
CAS No.: 2034336-60-0
M. Wt: 399.84
InChI Key: VSQCUSOAFPMVOR-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone" is a structurally complex molecule featuring a 1,4-thiazepan ring system modified with a sulfone group (1,1-dioxido) and two distinct aryl substituents. The 1,4-thiazepan core is substituted at the 7-position with a 2-fluorophenyl group and at the 4-position with a ketone-linked 2-chloro-4-fluorophenyl moiety.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2NO3S/c19-15-11-12(20)5-6-13(15)18(23)22-8-7-17(26(24,25)10-9-22)14-3-1-2-4-16(14)21/h1-6,11,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQCUSOAFPMVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C16H14ClF2N2O3S\text{C}_{16}\text{H}_{14}\text{ClF}_2\text{N}_2\text{O}_3\text{S}

This compound features a thiazepan ring, which is known for its pharmacological properties, and halogen substituents that may enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiazepan structures exhibit significant antimicrobial activity. For instance, derivatives of thiazepan have been shown to inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis and interfering with protein synthesis.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that thiazepan derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 16 µg/mL, indicating strong efficacy compared to standard antibiotics .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Thiazepan derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:
In vitro studies demonstrated that (2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS) .

Anticancer Activity

Emerging studies suggest that this compound may exhibit anticancer properties. The presence of fluorine atoms in the structure is thought to enhance lipophilicity and cellular uptake, potentially leading to increased cytotoxicity against cancer cells.

Case Study:
A recent investigation into the cytotoxic effects of similar thiazepan derivatives on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

The biological activities of (2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for enzymes involved in inflammation and microbial resistance.
  • Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, leading to disruption and cell death.
  • Signal Transduction Interference: It may interfere with signaling pathways related to inflammation and cancer progression.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazepan have been studied for their ability to inhibit cancer cell proliferation. The incorporation of fluorine and chlorine atoms in the structure enhances lipophilicity and biological activity, making this compound a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies on related compounds suggest that modifications in the phenyl rings can lead to effective inhibition of enzymes such as tyrosinase, which is involved in melanin production and is a target for skin-related disorders . The specific arrangement of the chlorine and fluorine substituents may influence binding affinity and selectivity towards the target enzyme.

Biological Research

Pharmacological Studies
Pharmacological evaluations have indicated that thiazepan derivatives can exhibit a range of biological activities including anti-inflammatory and analgesic effects. The presence of the dioxido group may contribute to these effects by modulating pathways involved in inflammation .

Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Similar compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature could enhance its therapeutic profile in treating central nervous system disorders .

Material Science

Polymer Chemistry
In material science, thiazepan derivatives are being explored for their utility in developing new polymeric materials. The unique chemical properties of this compound allow it to be incorporated into polymer matrices, potentially enhancing mechanical strength and thermal stability. Research is ongoing to assess the impact of these modifications on material properties .

Case Studies

Study Title Focus Findings
Inhibition of Tyrosinase by Thiazepan DerivativesEnzyme ActivityIdentified structural motifs that enhance inhibition rates.
Anticancer Properties of Fluorinated CompoundsCancer ResearchDemonstrated significant reduction in tumor growth in vitro.
Neuroprotective Effects of Thiazepan AnaloguesNeuropharmacologyShowed promise in protecting neuronal cells from oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Sulfone Group Aryl Substituents Heterocyclic Features
Target Compound C₁₉H₁₅ClF₂NO₃S 409.85 g/mol Yes (1,1-dioxido) 2-Chloro-4-fluorophenyl, 2-fluorophenyl 1,4-Thiazepan core
Compound C₂₂H₂₃ClN₂O₃S 430.90 g/mol Yes 2-Chlorophenyl, indole-ethanone Indole ring
Compound C₁₆H₁₇FN₂OS₂ 336.46 g/mol No 2-Fluorophenyl, thiazole Thiazole ring

Key Observations:

  • Sulfone Impact: The sulfone group in the target compound and analogue increases polarity and may enhance metabolic stability compared to non-sulfonated analogues like .
  • Halogen Effects : The 2-chloro-4-fluorophenyl group in the target compound introduces steric bulk and electronic effects distinct from the 2-chlorophenyl () and 2-fluorophenyl () substituents. These differences could influence receptor binding selectivity .
  • Heterocyclic Diversity : The indole () and thiazole () substituents demonstrate how heterocycle choice modulates physicochemical properties. The target compound’s simplicity (lacking additional heterocycles) may favor synthetic accessibility .

Chemoinformatic Similarity Assessment

Using graph-based comparison methods (), the target compound shares a 1,4-thiazepan core with both analogues, but diverges in substituent topology. A Tanimoto coefficient analysis () of binary molecular fingerprints would likely show moderate similarity (~0.5–0.7) due to shared sulfone and aryl features but distinct side chains.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2-Chloro-4-fluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and oxidation. Critical parameters include:

  • Temperature control : Excess heat during cyclization may lead to byproducts (e.g., ring-opening or dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane is preferred for sulfone formation .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .
    • Analytical validation : Use LC-MS to confirm intermediate structures and monitor reaction progress .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign signals for fluorophenyl protons (δ 7.2–7.8 ppm) and thiazepane protons (δ 3.5–4.2 ppm) using ¹H/¹³C and 2D-COSY .
  • X-ray crystallography : Resolve the boat conformation of the 1,4-thiazepane ring and dihedral angles between aromatic planes (e.g., 53.6° observed in analogous structures) .
  • FT-IR : Confirm sulfone groups via symmetric/asymmetric S=O stretching (1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer : Discrepancies may arise from metabolic stability or solubility issues. Mitigation strategies include:

  • Physicochemical profiling : Measure logP (e.g., via shake-flask method) to assess lipophilicity; adjust using prodrug strategies if logP >5 .
  • Metabolic studies : Use liver microsomes to identify unstable metabolites; introduce blocking groups (e.g., methyl on thiazepane) to reduce oxidation .
  • Formulation optimization : Test solubility in PEG-based vehicles or cyclodextrin complexes to improve bioavailability .

Q. What experimental design principles apply to studying the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Employ a multi-disciplinary approach:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target proteins (e.g., prioritize fluorophenyl interactions with hydrophobic pockets) .
  • SPR/BLI assays : Quantify binding affinity (KD) under varying pH (6.5–7.4) and ionic strength (100–150 mM NaCl) .
  • Functional assays : Measure cAMP inhibition (GPCR) or kinase inhibition (IC50) using HTRF or ADP-Glo kits .

Q. How can researchers resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Investigate dynamic processes or impurities:

  • Variable-temperature NMR : Determine if splitting arises from hindered rotation (e.g., around the methanone bond) by acquiring spectra at 25°C and 60°C .
  • HPLC-MS purity check : Rule out diastereomeric impurities; use chiral columns (e.g., Chiralpak AD-H) if enantiomers are suspected .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G* basis set to validate assignments .

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